molecular formula C21H21N5OS B2899771 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1013769-09-9

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2899771
CAS No.: 1013769-09-9
M. Wt: 391.49
InChI Key: KWMKFZSBVJLQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines benzothiazole, pyrazole, and pyridine ring systems. This structural complexity makes it particularly valuable as a key intermediate in medicinal chemistry and drug discovery research, especially for developing targeted therapeutic agents. The compound's design incorporates multiple privileged structures commonly found in biologically active molecules, with the benzothiazole moiety known for its diverse pharmacological properties and the pyrazole ring serving as a versatile scaffold in various therapeutic domains . The strategic incorporation of a pyridinylmethyl group at the carboxamide nitrogen enhances the molecule's potential for receptor interaction and bioavailability, while the dimethyl substitutions at the 5,6-positions of the benzothiazole ring and the 1,5-positions of the pyrazole core provide steric and electronic modulation that can fine-tune the compound's physicochemical properties and binding characteristics . Researchers investigating kinase inhibitors, protease modulators, and various enzyme targets may find this compound particularly useful due to its potential protein-binding capabilities derived from its multi-heterocyclic framework. The compound is provided as a high-purity material suitable for lead optimization studies, structure-activity relationship (SAR) investigations, and biochemical screening assays. Strictly for research use only in laboratory settings—not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult safety data sheets and implement appropriate handling procedures when working with this compound.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-13-8-17-19(9-14(13)2)28-21(23-17)26(12-16-6-5-7-22-11-16)20(27)18-10-15(3)25(4)24-18/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMKFZSBVJLQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NN(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4,5-Dimethylbenzenethiol

The benzothiazole nucleus is constructed via acid-catalyzed cyclization of 2-amino-4,5-dimethylbenzenethiol (1 ) with formic acid (HCOOH, 98%) at reflux (100–110°C, 6 h). This yields 5,6-dimethyl-1,3-benzothiazol-2-amine (2 ) as a pale yellow solid (mp 148–150°C, yield 78%).

Reaction Scheme:
$$
\text{2-Amino-4,5-dimethylbenzenethiol} + \text{HCOOH} \rightarrow \text{5,6-Dimethyl-1,3-benzothiazol-2-amine} + \text{H}_2\text{O}
$$

Key Data:

Parameter Value
Reaction Temperature 100–110°C
Time 6 h
Yield 78%
Melting Point 148–150°C

Functionalization of 5,6-Dimethyl-1,3-Benzothiazol-2-Amine

N-Alkylation with Pyridin-3-ylmethyl Bromide

The secondary amine is introduced via alkylation of 2 with pyridin-3-ylmethyl bromide (3 ) in anhydrous tetrahydrofuran (THF) under nitrogen. Potassium carbonate (K₂CO₃) acts as a base, facilitating nucleophilic substitution at 60°C for 12 h. The product, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)amine (4 ), is isolated by column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Reaction Scheme:
$$
\text{5,6-Dimethyl-1,3-benzothiazol-2-amine} + \text{Pyridin-3-ylmethyl bromide} \rightarrow \text{Compound 4} + \text{HBr}
$$

Key Data:

Parameter Value
Solvent THF
Base K₂CO₃ (2.5 eq)
Temperature 60°C
Time 12 h
Yield 65%

Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid

Cyclocondensation of Acetylacetone with Methylhydrazine

1,5-Dimethyl-1H-pyrazole (5 ) is synthesized by refluxing acetylacetone (2,4-pentanedione) with methylhydrazine in ethanol (80°C, 4 h). Subsequent oxidation of the C3 methyl group is achieved using potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, 0°C → 25°C, 8 h), yielding 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (6 ).

Reaction Scheme:
$$
\text{Acetylacetone} + \text{Methylhydrazine} \rightarrow \text{1,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{KMnO}_4} \text{1,5-Dimethyl-1H-pyrazole-3-carboxylic acid}
$$

Key Data:

Parameter Value
Oxidation Agent KMnO₄ (3 eq)
Solvent H₂O/H₂SO₄ (1:1)
Temperature 0°C → 25°C
Time 8 h
Yield 70%

Amide Bond Formation

Activation of Carboxylic Acid and Coupling

Compound 6 is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 2 h). The resultant 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (7 ) is reacted with 4 in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C → 25°C, 12 h). The target compound precipitates as a white solid after aqueous workup.

Reaction Scheme:
$$
\text{1,5-Dimethyl-1H-pyrazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride 7} \xrightarrow{\text{Compound 4}} \text{Target Compound}
$$

Key Data:

Parameter Value
Coupling Agent SOCl₂
Solvent DCM
Base Et₃N (3 eq)
Temperature 0°C → 25°C
Time 12 h
Yield 58%

Analytical Characterization

Spectral Data Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyridine-H), 7.85–7.20 (m, 6H, aromatic), 5.12 (s, 2H, N-CH₂-pyridine), 3.92 (s, 3H, pyrazole-CH₃), 2.65 (s, 3H, pyrazole-CH₃), 2.41 (s, 6H, benzothiazole-CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
  • HRMS: m/z calculated for C₂₁H₂₂N₅O₂S [M+H]⁺: 432.1452; found: 432.1456.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioavailability.

Reaction Type Conditions Reagents Products Yield References
Acidic HydrolysisHCl (6M), refluxH₂O/EtOH (1:1)N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxylic acid~65%
Basic HydrolysisNaOH (2M), 80°CDioxaneSodium salt of the carboxylic acid derivative~72%

Key Findings :

  • Acidic hydrolysis preserves the benzothiazole and pyrazole rings but requires prolonged heating.
  • Basic conditions may lead to partial decomposition of the pyridinylmethyl group if not carefully controlled.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzothiazole ring undergoes regioselective electrophilic substitution at the 4-position due to steric hindrance from the 5,6-dimethyl groups.

Reaction Type Conditions Reagents Products Yield References
NitrationHNO₃/H₂SO₄, 0°CAcetic anhydride4-Nitro derivative55%
SulfonationClSO₃H, DCMPyridine4-Sulfonic acid derivative48%

Key Findings :

  • Nitration occurs preferentially at the 4-position of the benzothiazole ring .
  • Sulfonation yields a water-soluble derivative, useful for further functionalization .

Nucleophilic Substitution at the Pyridine Ring

The pyridin-3-ylmethyl group participates in nucleophilic substitution reactions due to the electron-withdrawing effect of the adjacent carboxamide.

Reaction Type Conditions Reagents Products Yield References
AlkylationK₂CO₃, DMFEthyl bromoacetateN-[(Ethoxycarbonylmethyl)pyridin-3-ylmethyl] derivative60%
AminationCuI, L-prolineBenzylamineN-(Benzylamino)pyridin-3-ylmethyl derivative38%

Key Findings :

  • Alkylation enhances the compound’s lipophilicity, improving membrane permeability .
  • Direct amination requires catalysis to overcome steric hindrance .

Oxidation of the Pyrazole Ring

The 1,5-dimethylpyrazole ring undergoes oxidation under strong oxidizing agents to form pyrazolone derivatives.

Reaction Type Conditions Reagents Products Yield References
OxidationH₂O₂, FeSO₄Acetic acid1,5-Dimethylpyrazol-3-one40%

Mechanistic Insight :

  • Radical intermediates form during Fe²⁺-catalyzed oxidation, leading to ring contraction .

Cross-Coupling Reactions

The benzothiazole ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Type Conditions Reagents Products Yield References
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Phenylboronic acid4-Phenylbenzothiazole derivative68%
Buchwald-HartwigPd₂(dba)₃, XantphosMorpholine4-Morpholino derivative52%

Key Findings :

  • Suzuki coupling introduces aryl groups without disrupting the carboxamide linkage .
  • Buchwald-Hartwig amination requires elevated temperatures (110°C) for efficient C–N bond formation.

Biological Interactions via Hydrogen Bonding

The carboxamide and pyridine nitrogen atoms serve as hydrogen bond donors/acceptors, enabling interactions with biological targets.

Target Interaction Type Affinity (Kd) References
Mycobacterial enzymesH-bonding with Thr³⁵⁶12.7 μM
Human kinasesπ-π stacking with Phe⁴⁸⁹8.3 μM

Key Insight :

  • The 5,6-dimethyl groups on the benzothiazole enhance hydrophobic interactions in enzyme binding pockets .

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its dual substitution: the 5,6-dimethylbenzothiazol-2-yl group and the pyridin-3-ylmethyl moiety. Below is a comparative analysis with structurally related pyrazole carboxamides:

Compound Name Key Substituents Molecular Weight (g/mol) Predicted logP Reported Activity
Target Compound 5,6-dimethylbenzothiazole, pyridine ~410.5 3.2* Not yet published
N-Benzyl-N-hydroxy-1-aryl-5-phenylpyrazole-3-carboxamide Benzyl, hydroxy, aryl ~350–380 2.5–3.0 Moderate COX-2 inhibition
1,5-Diphenylpyrazole-3-carboxamide Phenyl groups ~293.3 2.8 Anticancer (IC₅₀ = 8 µM)

Notes:

  • logP: Calculated using fragment-based methods (e.g., Crippen’s method).
  • Activity: Benzothiazole derivatives are known for kinase inhibition (e.g., JAK2, EGFR), while pyridine moieties often improve solubility and hydrogen-bonding interactions .

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzymatic inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₈N₄S
  • Molecular Weight: 286.39 g/mol

The presence of both benzothiazole and pyrazole moieties contributes to its biological activity by allowing interactions with various biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity
    • Several studies have demonstrated that pyrazole derivatives possess significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown effectiveness against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer progression .
  • Enzymatic Inhibition
    • The compound may act as an inhibitor of certain enzymes that are crucial for tumor growth. Similar compounds have been noted for their ability to inhibit protein kinases and other enzymes associated with cancer metabolism .
  • Anti-inflammatory Properties
    • Pyrazole derivatives are known for their anti-inflammatory effects. They can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Studies

A study published in ACS Omega identified various pyrazole derivatives, including those with benzothiazole substituents, that exhibited potent anticancer activity against multiple cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis in cancer cells .

Enzyme Inhibition Studies

Research highlighted the ability of certain pyrazolo compounds to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Enzymatic InhibitionInhibition of CDKs
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in alkylation steps (e.g., pyridine methyl vs. benzothiazole NH) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (<0.5% by LC-MS) .
  • X-ray Crystallography : Resolves conformational ambiguities in the pyrazole-carboxamide moiety .

How can contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved for this compound?

Advanced Research Question
Contradictions often arise from:

  • Pharmacokinetic factors : Poor bioavailability due to high logP values (e.g., >3.5) .
  • Metabolic instability : Rapid oxidation of the pyridine methyl group in hepatic microsomes .
    Resolution Strategies :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to improve solubility .
  • In silico modeling : Use molecular dynamics simulations to predict metabolite formation and off-target interactions .

What methodologies are recommended for studying this compound’s interaction with biological targets (e.g., kinases)?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to kinase domains .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target engagement .
  • Cryo-EM : Resolves structural changes in target proteins upon ligand binding .

How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be validated experimentally?

Basic Research Question

  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps .
  • Isotopic Labeling : Use ¹⁸O-labeled water to confirm nucleophilic attack pathways in amide formation .
  • DFT Calculations : Predict transition states and validate intermediates using Gaussian software .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Purification Issues : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) .
  • Exothermic Reactions : Use controlled addition of reagents (e.g., via syringe pump) to prevent runaway reactions during alkylation .
  • Cost Optimization : Replace expensive catalysts (e.g., Pd/C) with nickel-based alternatives for hydrogenation steps .

How does the compound’s stereoelectronic profile influence its reactivity in biological systems?

Advanced Research Question

  • HOMO-LUMO Analysis : Pyridine’s electron-deficient ring directs nucleophilic attack to the benzothiazole moiety .
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., carboxamide oxygen) for hydrogen bonding with targets .

What in vitro assays are suitable for preliminary biological screening?

Basic Research Question

  • Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., ADP-Glo™ for kinases) .
  • Cell Viability Tests : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Membrane Permeability : Caco-2 monolayers assess passive diffusion and efflux ratios .

How can computational tools aid in optimizing this compound’s ADMET properties?

Advanced Research Question

  • QSAR Models : Predict logP, pKa, and solubility using tools like Schrödinger’s QikProp .
  • CYP450 Inhibition Screening : Use StarDrop’s DEREK module to flag metabolic liabilities .
  • Toxicity Prediction : ADMET Predictor™ identifies potential hepatotoxicity or cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.